molecular formula C5H4BrClS B2779809 2-(bromomethyl)-4-chlorothiophene CAS No. 1400991-44-7

2-(bromomethyl)-4-chlorothiophene

Cat. No.: B2779809
CAS No.: 1400991-44-7
M. Wt: 211.5
InChI Key: CDZULSQNPDJRDJ-UHFFFAOYSA-N
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Description

2-(bromomethyl)-4-chlorothiophene is a heterocyclic organic compound that features a thiophene ring substituted with a bromomethyl group at the 2-position and a chlorine atom at the 4-position. Thiophene derivatives are known for their aromatic properties and are widely used in various fields due to their unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(bromomethyl)-4-chlorothiophene typically involves the bromination of 2-methylthiophene followed by chlorination. The bromination can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The chlorination step can be achieved using thionyl chloride or sulfuryl chloride under controlled conditions .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(bromomethyl)-4-chlorothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(bromomethyl)-4-chlorothiophene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of organic semiconductors, dyes, and other materials.

Comparison with Similar Compounds

Similar Compounds

    Thiophene, 2-(bromomethyl)-: Lacks the chlorine substitution at the 4-position.

    Thiophene, 2-(chloromethyl)-4-bromo-: Has the bromine and chlorine atoms swapped in positions.

    Thiophene, 2-(methyl)-4-chloro-: Lacks the bromine atom at the 2-position.

Uniqueness

2-(bromomethyl)-4-chlorothiophene is unique due to the presence of both bromomethyl and chlorine substituents, which confer distinct reactivity and properties. This combination allows for versatile chemical modifications and applications in various fields .

Properties

IUPAC Name

2-(bromomethyl)-4-chlorothiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClS/c6-2-5-1-4(7)3-8-5/h1,3H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZULSQNPDJRDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Cl)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1400991-44-7
Record name 2-(bromomethyl)-4-chlorothiophene
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